molecular formula C8H16ClNO2 B2931746 4-Aminocycloheptane-1-carboxylic acid;hydrochloride CAS No. 2260931-71-1

4-Aminocycloheptane-1-carboxylic acid;hydrochloride

Cat. No.: B2931746
CAS No.: 2260931-71-1
M. Wt: 193.67
InChI Key: KUNFPXKWGGGZON-UHFFFAOYSA-N
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Description

4-Aminocycloheptane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cycloheptane, featuring an amino group at the fourth position and a carboxylic acid group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocycloheptane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The process begins with cycloheptanone.

    Amination: Cycloheptanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxylation: The resulting amine is then carboxylated using carbon dioxide under basic conditions to form 4-Aminocycloheptane-1-carboxylic acid.

    Hydrochloride Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Aminocycloheptane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminocycloheptane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminocycloheptane-1-carboxylic acid;hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-5-7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNFPXKWGGGZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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